1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine
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Overview
Description
tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-bromobenzylamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((4-chlorophenyl)amino)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-fluorophenyl)amino)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((4-methylphenyl)amino)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions, enhancing the compound’s potential as a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
887590-75-2 |
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Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 3-[(4-bromoanilino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-12(11-19)10-18-14-6-4-13(17)5-7-14/h4-7,12,18H,8-11H2,1-3H3 |
InChI Key |
PLMQOGPOUGEETK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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